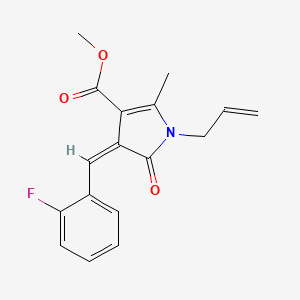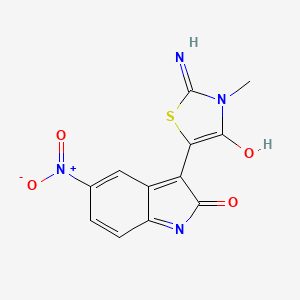
6,7-dimethoxy-3-(2-methylanilino)-3H-2-benzofuran-1-one
Vue d'ensemble
Description
6,7-Dimethoxy-3-(2-methylanilino)-3H-2-benzofuran-1-one is a complex organic compound that belongs to the benzofuran family This compound is characterized by its unique structure, which includes a benzofuran core substituted with methoxy groups and an anilino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3-(2-methylanilino)-3H-2-benzofuran-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2-methylaniline with a suitable benzofuran derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, with considerations for scalability and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dimethoxy-3-(2-methylanilino)-3H-2-benzofuran-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The methoxy and anilino groups can be substituted with other functional groups, leading to a variety of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure makes it a useful building block for designing new compounds with desired properties.
Biology: Research has explored the compound’s potential as a bioactive molecule, with studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound’s biological activity has led to investigations into its potential as a drug candidate for treating various diseases. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.
Industry: In industrial applications, the compound may be used as a precursor for the synthesis of specialty chemicals, dyes, and other materials.
Mécanisme D'action
The mechanism of action of 6,7-dimethoxy-3-(2-methylanilino)-3H-2-benzofuran-1-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used. The pathways involved in these effects are the subject of ongoing research, with studies aiming to elucidate the precise molecular mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-2-methylaniline: This compound shares structural similarities with 6,7-dimethoxy-3-(2-methylanilino)-3H-2-benzofuran-1-one, particularly in the anilino group.
2-Propanone, 1-(4-methoxyphenyl): Another compound with structural similarities, particularly in the methoxy-substituted aromatic ring.
Uniqueness
What sets this compound apart is its benzofuran core, which imparts unique chemical and biological properties. This core structure is less common in similar compounds, making it a distinctive molecule with potential for unique applications.
Propriétés
IUPAC Name |
6,7-dimethoxy-3-(2-methylanilino)-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-10-6-4-5-7-12(10)18-16-11-8-9-13(20-2)15(21-3)14(11)17(19)22-16/h4-9,16,18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAWISRFBFYBLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2C3=C(C(=C(C=C3)OC)OC)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B3883018.png)

![5-[(E,2E,4E)-5-(4-NITROPHENYL)-2,4-PENTADIENYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B3883028.png)


![3-[2-(5-fluoro-2-hydroxyphenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B3883050.png)
![methyl 4-[2-(2,5-dimethyl-3-furoyl)carbonohydrazonoyl]benzoate](/img/structure/B3883051.png)
![N-[(1-methylimidazol-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-propan-2-ylpyridin-2-amine](/img/structure/B3883053.png)
![(3-Ethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-[3-(5-methylfuran-2-yl)phenyl]methanone](/img/structure/B3883077.png)
![7-hydroxy-4-[5-methoxy-2-(1H-pyrazol-1-yl)phenyl]-6-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B3883083.png)
![(4E)-4-[2-(4-hydroxyphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3883090.png)

![2,3-dimethyl-7-[3-(2-methylphenoxy)propanoyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B3883113.png)
![N-[5-(aminocarbonyl)-2-methoxyphenyl]-3,4-dichlorobenzamide](/img/structure/B3883118.png)
